
AC-262536
Overview
Description
AC-262536 is a compound developed by Acadia Pharmaceuticals. It is classified as a selective androgen receptor modulator. This compound is known for its ability to selectively bind to androgen receptors, exhibiting partial agonist activity. This compound has been studied for its potential anabolic effects, which are beneficial for muscle growth and strength, while minimizing androgenic effects that could impact other tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-262536 involves multiple steps, starting with the formation of the core structure, which includes a naphthalene moiety and a bicyclic octane ring. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The key steps include:
- Formation of the naphthalene core.
- Introduction of the bicyclic octane ring.
- Functionalization of the core structure to introduce the hydroxyl and nitrile groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
AC-262536 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitro-substituted derivatives
Scientific Research Applications
AC-262536 has been explored for various scientific research applications:
Chemistry: Used as a model compound to study selective androgen receptor modulators.
Biology: Investigated for its effects on muscle growth and strength in animal models.
Medicine: Potential therapeutic applications for conditions like muscle wasting and osteoporosis.
Industry: Potential use in the development of performance-enhancing drugs with minimal side effects .
Mechanism of Action
AC-262536 exerts its effects by selectively binding to androgen receptors. It acts as a partial agonist, meaning it activates the receptor but not to the full extent as natural androgens like testosterone. This selective activation leads to anabolic effects on muscle tissue while minimizing androgenic effects on other tissues such as the prostate .
Comparison with Similar Compounds
AC-262536 is compared with other selective androgen receptor modulators such as:
Ostarine: Known for its strong anabolic effects with minimal androgenic activity.
Ligandrol: Exhibits potent anabolic effects but with higher androgenic activity compared to this compound.
Testosterone: The natural androgen with both anabolic and androgenic effects .
Uniqueness
This compound is unique due to its high selectivity for androgen receptors and its partial agonist activity, which allows it to promote muscle growth with fewer side effects compared to other compounds .
Biological Activity
AC-262536 is a selective androgen receptor modulator (SARM) that has garnered attention for its potential therapeutic applications and unique biological activity. This article delves into the pharmacological profile, mechanisms of action, and research findings surrounding this compound, highlighting its anabolic effects and relatively low androgenic activity compared to traditional anabolic steroids.
Overview of this compound
This compound was developed as a non-steroidal SARM designed to selectively bind to androgen receptors (AR) in muscle and bone tissues, promoting anabolic effects while minimizing side effects commonly associated with androgenic compounds. Its selective nature allows it to act as a partial agonist at the AR, providing muscle-building benefits without significantly affecting prostate size or other androgen-sensitive tissues.
This compound exhibits potent agonist activity at the androgen receptor with an affinity in the low nanomolar range (1-10 nM) . It has been shown to:
- Stimulate Muscle Growth : In animal studies, this compound significantly increased the weight of the levator ani muscle in castrated male rats, indicating strong anabolic activity .
- Suppress Luteinizing Hormone (LH) Levels : The compound effectively reduced elevated LH levels, which is beneficial in conditions characterized by hormonal imbalances .
Comparative Analysis with Testosterone
In comparative studies, this compound demonstrated:
Parameter | This compound | Testosterone |
---|---|---|
Anabolic Activity | High | High |
Androgenic Activity | Low | High |
Effect on Prostate Weight | Minimal Increase | Significant Increase |
Effect on Levator Ani Weight | Significant Increase | Moderate Increase |
This table illustrates that while both compounds promote muscle growth, this compound does so with minimal androgenic effects, making it a promising candidate for therapeutic use in muscle-wasting conditions and other disorders.
Animal Studies
- Castrated Male Rats Study : A study conducted on castrated male rats showed that administration of this compound at doses of 3, 10, and 30 mg/kg resulted in a significant decrease in plasma LH levels by about 40% at the lowest dose. Notably, the ED50 was determined to be 2.8 mg/kg .
- Effects on Muscle Mass : The compound led to a marked increase in levator ani muscle weight compared to control groups, demonstrating its potential as an anabolic agent without the adverse effects typically associated with testosterone therapy .
Metabolism Studies
A study focusing on the metabolism of this compound in equine models revealed that:
- Nine phase I metabolites were identified.
- The primary metabolites were glucuronide conjugates found in urine and plasma.
- An epimer of the parent compound had the longest detection window, suggesting its utility as a target for doping control .
Case Studies and Clinical Implications
While this compound has not yet received clinical approval for human use, its potential applications are being explored in various conditions:
- Osteoporosis : Due to its anabolic properties, it may help improve bone density.
- Muscle Wasting Disorders : Its ability to stimulate muscle growth makes it a candidate for treating cachexia or sarcopenia.
- Hormonal Disorders : By modulating LH levels, it could provide therapeutic benefits for patients with hormonal imbalances .
Q & A
Basic Research Questions
Q. What molecular mechanisms underlie AC-262536’s selectivity as an androgen receptor modulator?
this compound binds to the androgen receptor (AR) with low nanomolar affinity (1–10 nM) and exhibits partial agonist activity. Its selectivity is attributed to its non-steroidal structure, which allows differential modulation of AR-dependent pathways compared to endogenous ligands like testosterone. Key assays include competitive binding studies and transcriptional activation assays in AR-expressing cell lines (e.g., LNCaP) .
Q. What in vitro models are appropriate for studying this compound’s effects on cell proliferation?
LNCaP prostate cancer cells are a standard model for evaluating this compound’s dose-dependent inhibition of dihydrotestosterone (DHT)-induced proliferation. Researchers should design dose-response experiments (e.g., 1 nM–1 µM) and use viability assays (e.g., MTT or flow cytometry) to quantify effects. Include controls for AR specificity, such as AR-negative cell lines or AR antagonist co-treatment .
Q. How can researchers validate the specificity of this compound for the androgen receptor in complex biological systems?
Use siRNA-mediated AR knockdown or AR knockout models to confirm on-target effects. Compare this compound’s activity in AR-dependent vs. AR-independent pathways (e.g., glucocorticoid or estrogen receptor cross-talk assays). Secondary validation via transcriptomic profiling of AR-regulated genes (e.g., PSA, TMPRSS2) is recommended .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s reported dose-response profiles across studies?
Contradictions may arise from differences in cell lines, assay conditions, or pharmacokinetic variability in vivo. Address this by:
- Standardizing assay protocols (e.g., serum-free media, consistent DHT concentrations).
- Replicating experiments across multiple models (e.g., LNCaP, VCaP, primary cultures).
- Performing meta-analyses of published data to identify confounding variables (e.g., ligand stability, AR splice variants) .
Q. What methodological considerations are critical for longitudinal in vivo studies of this compound’s metabolic effects?
In male Sprague-Dawley rat models, prioritize:
- Dose optimization : Subcutaneous administration (e.g., 3–30 mg/kg) with pharmacokinetic profiling to ensure sustained AR engagement.
- Endpoint selection : Measure LH suppression, tissue-specific anabolic effects (e.g., levator ani muscle), and off-target organ toxicity (e.g., liver enzymes).
- Control groups : Include testosterone propionate comparators and vehicle controls to contextualize efficacy .
Q. How can multi-omics approaches enhance understanding of this compound’s tissue-specific agonism?
Integrate transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (LC-MS) from target tissues (e.g., muscle vs. prostate). Use pathway enrichment analysis to identify AR-dependent vs. AR-independent signaling nodes. Prioritize time-course experiments to capture dynamic regulatory networks .
Q. What statistical frameworks are robust for analyzing nonlinear responses in this compound’s in vitro data?
For dose-response curves, apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post hoc tests (e.g., Tukey’s) for multi-group comparisons. Address variability by bootstrapping confidence intervals or Bayesian hierarchical modeling .
Q. Methodological Guidance for Contradiction Analysis
Q. How should researchers reconcile conflicting findings on this compound’s suppression of luteinizing hormone (LH) in preclinical models?
- Hypothesis refinement : Test whether LH suppression is AR-dependent (e.g., via hypothalamic-pituitary axis modulation) or secondary to feedback mechanisms.
- Experimental replication : Cross-validate results in alternative models (e.g., AR-transfected cell lines, gonadotropin-release hormone challenge assays).
- Data triangulation : Combine hormonal assays with transcriptomic analysis of pituitary AR isoforms .
Q. What strategies mitigate bias when interpreting this compound’s partial agonist activity in diverse cellular contexts?
- Blinded analysis : Assign treatment groups randomly and use automated readouts to reduce observer bias.
- Context-specific controls : Include full agonists (e.g., DHT) and antagonists (e.g., enzalutamide) to calibrate partial agonism thresholds.
- Meta-regression : Account for variables like cell passage number or AR expression levels in pooled data analyses .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies?
- Open protocols : Share detailed methodologies (e.g., via protocols.io ) for cell culture conditions, compound preparation, and statistical code.
- Reagent validation : Use commercially authenticated cell lines and batch-test this compound for purity (e.g., HPLC).
- Pre-registration : Submit experimental designs to repositories like OSF to reduce selective reporting .
Properties
IUPAC Name |
4-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]naphthalene-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c19-11-12-5-8-18(17-4-2-1-3-16(12)17)20-13-6-7-14(20)10-15(21)9-13/h1-5,8,13-15,21H,6-7,9-10H2/t13-,14+,15? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKWLNSCJYLXPF-YIONKMFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=CC=C(C4=CC=CC=C43)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2C3=CC=C(C4=CC=CC=C43)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336168 | |
Record name | 4-(3-endo-Hydroxy-8-azabicyclo(3.2.1)oct-8-yl)naphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870888-46-3 | |
Record name | AC-262536 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870888463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AC-262536 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13935 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-(3-endo-Hydroxy-8-azabicyclo(3.2.1)oct-8-yl)naphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AC-262536 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8VS41J5O6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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